molecular formula C12H22O2 B1588154 Ethyl trans-4-decenoate CAS No. 76649-16-6

Ethyl trans-4-decenoate

Cat. No. B1588154
CAS RN: 76649-16-6
M. Wt: 198.3 g/mol
InChI Key: AWNIQMQADACLCJ-CMDGGOBGSA-N
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Description

Ethyl trans-4-decenoate is a fatty acid ester . It has a fruity-green, ester-like, sweet, and aldehyde odor like citrus orange . It is used as a flavor and fragrance agent .


Molecular Structure Analysis

The molecular formula of Ethyl trans-4-decenoate is C12H22O2 . Its IUPAC Standard InChI is InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+ .


Physical And Chemical Properties Analysis

Ethyl trans-4-decenoate is a liquid at 20°C . It has a molecular weight of 198.31 . It has a boiling point of 70°C at 0.1 mmHg , and a specific gravity of 0.88 . It has a refractive index of 1.44 , and it is insoluble in water but soluble in alcohol .

Scientific Research Applications

  • Flavor and Fragrance Agent Ethyl trans-4-decenoate is used as a flavor and fragrance agent . It has a green type odor and a fatty type flavor , which can be used to enhance the taste and smell of various products.

  • Food Aroma In the food industry, Ethyl trans-4-decenoate is used as a food aroma . It is mainly used in floral fragrance essences . It has a wax and pear aroma with a hint of leather .

  • Biochemical Reagent Ethyl trans-4-decenoate can be used as a biochemical reagent . Biochemical reagents are substances that are used in chemical reactions to detect, measure, examine, or produce other substances .

  • Organic Compound for Life Science Research As an organic compound, Ethyl trans-4-decenoate can be used in life science related research . It can be used in various experiments and procedures in fields like biochemistry, molecular biology, and environmental science .

  • Chemical Synthesis Ethyl trans-4-decenoate can be used in chemical synthesis . It can serve as a building block in the synthesis of other complex organic compounds .

  • Material in Industrial Production In industrial production, Ethyl trans-4-decenoate can be used as a raw material . Its specific uses would depend on the industry and the product being manufactured .

Safety And Hazards

Ethyl trans-4-decenoate should be stored under inert gas, and it should be kept away from light as it is light sensitive . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

ethyl (E)-dec-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNIQMQADACLCJ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90888516
Record name Ethyl (4E)-dec-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

72.00 °C. @ 0.10 mm Hg
Record name Ethyl 4-decenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.877-0.883
Record name Ethyl trans-4-decenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/71/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl trans-4-decenoate

CAS RN

76649-16-6
Record name Ethyl (E)-4-decenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76649-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-decenoate, (4E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decenoic acid, ethyl ester, (4E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl (4E)-dec-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (E)-4-decenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.352
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-DECENOATE, (4E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I89X5937N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl 4-decenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039220
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
Z Xiao, D Yu, Y Niu, N Ma, J Zhu - Flavour and Fragrance …, 2016 - Wiley Online Library
… Louis, MO, USA): ethyl acetate, ethyl propanoate, propyl acetate, 2-methylpropyl acetate, ethyl 2-methylbutanoate, ethyl nonanoate, ethyl trans-4-decenoate, 2-pentanol, 2-methyl-1-…
Number of citations: 50 onlinelibrary.wiley.com
L Ye, C Yang, W Li, J Hao, M Sun, J Zhang, Z Zhang - Food Chemistry, 2017 - Elsevier
The types and amounts of volatiles in denucleated fruit of 30 Chinese dwarf cherry germplasms were determined by headspace solid-phase microextraction and gas chromatography–…
Number of citations: 61 www.sciencedirect.com
H Yin, M Chen, P Li, R Wang, S Xie… - … Journal of Food …, 2022 - Wiley Online Library
… A total of 106 volatile compounds were identified, wherein, ethyl palmitate, ethyl trans-4-decenoate, phenylethyl alcohol were the common volatile compounds with high content in all …
Number of citations: 3 ifst.onlinelibrary.wiley.com
L Tian, HG Guo, ZG Ren, AH Zhang… - Archives of Insect …, 2022 - Wiley Online Library
… CpunGOBP2 had strong binding ability with ethyl trans-4-decenoate and methyl 2-methylbutyrate which contained 12 and 6 carbon atoms, respectively. These results are consistent …
Number of citations: 7 onlinelibrary.wiley.com
N Laohaprasit, RK Kukreja, A Arunrat - International Food Research …, 2012 - ifrj.upm.edu.my
… Volatile compounds found in the peel but not in the pulp were octanol, ethyl octanoate, ethyl trans-4-decenoate and δ-cadinene. Terpinolene was the major volatile compounds of …
Number of citations: 11 www.ifrj.upm.edu.my
J Zhu, JL Shi, LP Liu - Journal of Northwest A & F University-Natural …, 2010 - cabdirect.org
… Ethyl trans-4-decenoate was the only compound present in both samples and the control. Volatile compounds in the unfermented pear pomace were mainly phenol, alkyl and other …
Number of citations: 1 www.cabdirect.org
H Huang, Y Wu, H Chen, Y Hou, J Wang… - Journal of the …, 2023 - Wiley Online Library
… Ethyl trans-4-decenoate … octanoate, ethyl 2-methyl propanoate, propyl acetate, ethyl heptanoate, ethyl trans-4-decenoate, 2-nonanone, heptanoic acid, butyl hexanoate. Among them, 4 …
Number of citations: 2 onlinelibrary.wiley.com
AM Viljoen, GPP Kamatou, KHC Başer - South African Journal of Botany, 2008 - Elsevier
Head-space volatiles of the fruit pulp and the whole fruits (skin volatiles) were investigated using solid phase micro-extraction (SPME) and GC–MS. The two major compounds in the fruit …
Number of citations: 36 www.sciencedirect.com
AK McCabe, JK Keyes, H Hemetsberger, CV Kurr… - Molecules, 2023 - mdpi.com
… aromas were likely produced by the mixture of ethyl and methyl esters that were measured in all three beer samples including ethyl octanoate, ethyl nonanoate, ethyl trans-4-decenoate, …
Number of citations: 1 www.mdpi.com
H Guo, L Meng, M Zhang, Z Ren… - Journal of Applied …, 2021 - Wiley Online Library
… could not bind with pentyl acetate, ethyl trans-4-decenoate, terpinolene and sabinene. One … , CpunABP and CpunGOBP2 interacted with ethyl trans-4-decenoate (unpublished data). …
Number of citations: 3 onlinelibrary.wiley.com

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